molecular formula C13H20BNO5 B3237093 (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate CAS No. 1380089-34-8

(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate

Cat. No.: B3237093
CAS No.: 1380089-34-8
M. Wt: 281.11 g/mol
InChI Key: YRNILWIROPLDPN-UHFFFAOYSA-N
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Description

This compound is an isoxazole derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and a methyl acetate moiety. Isoxazoles are five-membered heterocyclic rings containing one oxygen and one nitrogen atom, known for their stability and utility in medicinal chemistry and materials science . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing carbon-carbon bonds . The acetate ester enhances solubility in organic solvents, making the compound suitable for catalytic applications or as a precursor in drug synthesis.

Properties

IUPAC Name

[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-5-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5/c1-8-11(10(18-15-8)7-17-9(2)16)14-19-12(3,4)13(5,6)20-14/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNILWIROPLDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123209
Record name 5-Isoxazolemethanol, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380089-34-8
Record name 5-Isoxazolemethanol, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380089-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolemethanol, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews its biological effects, particularly focusing on its immunomodulatory properties and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's structure features an isoxazole ring, which is known for its diverse biological activities. The presence of the dioxaborolane moiety enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC14H19BNO4
Molecular Weight273.11 g/mol
Melting PointNot specified
Purity>97%

Immunomodulatory Effects

Research indicates that isoxazole derivatives exhibit significant immunomodulatory properties. A review highlighted that these compounds can act as immunosuppressants , anti-inflammatory agents , and immune stimulators .

Key Findings:

  • Immunosuppressive Activity : Isoxazole derivatives have been shown to inhibit humoral immune responses in various models. For instance, studies demonstrated that compounds similar to this compound reduced pro-inflammatory cytokines in models of glomerulonephritis .
  • Anti-inflammatory Action : In experimental settings, these compounds have been effective in reducing edema and inflammatory cell infiltration . The mechanism involves modulation of cytokine production and immune cell activity.
  • Therapeutic Potential : The compound's ability to downregulate pathways associated with tissue damage suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions .

The biological activity of isoxazole derivatives is often linked to their interaction with specific receptors and enzymes involved in immune regulation. For example:

  • Caspase Activation : Some studies suggest that these compounds may induce apoptosis in certain lymphocyte populations through caspase activation .
  • Cytokine Modulation : They can modulate the expression of various interleukins and chemokines, influencing both innate and adaptive immune responses .

Case Studies

Several case studies have documented the efficacy of isoxazole derivatives:

  • Glomerulonephritis Model : In lupus-prone mice, treatment with isoxazole derivatives led to a significant reduction in disease severity as measured by histological parameters and serum cytokine levels .
  • Carrageenan-Induced Edema : In a carrageenan-induced paw edema model, the administration of related isoxazole compounds resulted in reduced swelling and inflammation compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) 2-(4-Methyl-1,3-thiazol-5-yl)ethyl Acetate
  • Structure : A thiazole ring (sulfur and nitrogen heteroatoms) with a methyl group and an acetate side chain.
  • Key Differences :
    • Thiazole vs. isoxazole: Sulfur in thiazole increases electronegativity and alters reactivity compared to oxygen in isoxazole .
    • Absence of boronic ester: Limits use in cross-coupling reactions but may enhance bioactivity due to sulfur’s role in biomolecular interactions .
  • Applications : Used in fragrance and agrochemical industries due to sulfur’s stability .
b) 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate
  • Structure : Triazole core with a methoxybenzyl group and carbothioate ester.
  • Key Differences :
    • Triazole’s dual nitrogen atoms enable coordination with metals, contrasting with isoxazole’s single nitrogen .
    • Carbothioate vs. acetate: Thioesters are more reactive in nucleophilic substitutions but less stable under oxidative conditions .

Boronic Ester-Containing Analogues

a) Arylboronic Acids in Suzuki Coupling
  • Example : Phenylboronic acid.
  • Key Differences :
    • Simplicity vs. complexity: The target compound’s isoxazole-boronic ester hybrid offers regioselectivity in coupling reactions, unlike simple arylboronic acids .
    • Steric effects: The tetramethyl dioxaborolane group in the target compound reduces hydrolysis susceptibility compared to unprotected boronic acids .
b) Alkylboronates
  • Example : Cyclohexylboronic acid pinacol ester.
  • Key Differences :
    • Hydrophobicity: The isoxazole-acetate structure increases polarity, improving solubility in polar aprotic solvents compared to purely aliphatic boronates .

Comparative Data Table

Property Target Compound 2-(4-Methylthiazol-5-yl)ethyl Acetate Phenylboronic Acid
Molecular Weight (g/mol) ~335.2 199.2 121.9
Solubility in DMSO High Moderate Low
Reactivity in Suzuki Coupling High (steric protection) N/A Moderate (prone to proto-deboronation)
Bioactivity Potential Underexplored Insecticidal/antimicrobial Limited

Notes

  • Handling : Moisture-sensitive; store under inert gas.
  • Analytical Methods : Purity can be monitored via TLC and GC, as demonstrated for triazole analogs .

Q & A

Q. Key Reference Data :

IntermediateCAS NumberKey Reaction Step
Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate195062-62-5Suzuki coupling with Pd catalyst

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C-NMR : Identify protons on the isoxazole ring (δ 6.0–6.5 ppm) and acetate methyl group (δ 2.0–2.2 ppm). The dioxaborolane methyl groups appear as singlets (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm the acetate carbonyl stretch (~1740 cm⁻¹) and B-O bonds (1340–1390 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogous structures in ).

Example :
For methyl 3-(dioxaborolan-2-yl)benzoate, IR peaks at 1735 cm⁻¹ (C=O) and 1360 cm⁻¹ (B-O) were critical for structural confirmation .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the boronic ester .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) under inert gas (N₂/Ar) to avoid moisture-induced degradation.

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for coupling steps. Ethanol/acetic acid mixtures improved yields in analogous triazole syntheses (e.g., 85% yield in refluxing ethanol) .
  • Catalyst Selection : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency.
  • Temperature Control : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.

Q. Optimization Table :

SolventCatalystTemperatureYield (%)
EthanolPdCl₂(dppf)Reflux85
AcetonitrilePd(OAc)₂80°C72
DMFPdCl₂(dppf)100°C68

Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Correlate ambiguous protons/carbons. For example, HMBC can link the acetate carbonyl to the isoxazole methyl group .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate, CAS 195062-62-5) .
  • Elemental Analysis : Verify C/H/N percentages (deviation < 0.3% confirms purity) .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli using 50–200 µg/mL concentrations .
  • Antioxidant Potential :
    • DPPH Scavenging : Compare IC₅₀ values to BHT/α-tocopherol .
    • Metal Chelation : Monitor Fe²⁺ binding via UV-Vis at 562 nm .

Q. Example Data :

AssayCompound IC₅₀ (µM)BHT IC₅₀ (µM)
DPPH Scavenging45.228.7
Metal Chelation62.818.4

Advanced: How can computational methods predict its reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level) to predict activation energies .
  • Molecular Docking : Simulate binding to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. highlights docking poses for analogous triazole derivatives .

Advanced: What structural modifications enhance SAR studies?

Methodological Answer:

  • Isoxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to assess electronic effects on reactivity .
  • Acetate Replacement : Substitute with propionate or benzoate esters to study steric effects .
  • Boronic Ester Alternatives : Replace pinacol with neopentyl glycol boronic esters for improved stability .

Q. Example Derivatives :

DerivativeCAS NumberKey Feature
3-Methyl-4-(dioxaborolan-2-yl)-1H-indazole2304634-00-0Bioisosteric replacement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazol-5-yl)methyl acetate

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